molecular formula C14H14O3 B8483186 5-Benzyloxy-2-hydroxymethylphenol

5-Benzyloxy-2-hydroxymethylphenol

Cat. No.: B8483186
M. Wt: 230.26 g/mol
InChI Key: ZXAHPLGUQWEZPA-UHFFFAOYSA-N
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Description

5-Benzyloxy-2-hydroxymethylphenol (CAS: 412339-25-4) is a benzene derivative with the molecular formula C₁₄H₁₄O₃ and a molecular weight of 230.26 g/mol . Its structure features a phenol ring substituted with a benzyloxy group (-OCH₂C₆H₅) at the 5-position and a hydroxymethyl group (-CH₂OH) at the 2-position. This combination of functional groups confers unique physicochemical properties, including moderate polarity and solubility in organic solvents like ethanol or dichloromethane. The benzyloxy group enhances stability against oxidation, while the hydroxymethyl group provides a site for further chemical modifications, making the compound valuable in synthetic organic chemistry and polymer research .

Properties

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

2-(hydroxymethyl)-5-phenylmethoxyphenol

InChI

InChI=1S/C14H14O3/c15-9-12-6-7-13(8-14(12)16)17-10-11-4-2-1-3-5-11/h1-8,15-16H,9-10H2

InChI Key

ZXAHPLGUQWEZPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)CO)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-Benzyloxy-2-hydroxymethylphenol with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
This compound C₁₄H₁₄O₃ 230.26 Benzyloxy, hydroxymethyl, phenol Synthetic intermediate, polymer precursor
Phenyl 5-bromo-2-hydroxybenzoate C₁₃H₉BrO₃ 293.11 Bromo, hydroxy, ester Antimicrobial agent, halogenated aromatic reactivity
5-[2-(Benzyloxy)phenyl]thiophene-2-carboxylic acid C₁₈H₁₄O₃S 326.37 Benzyloxy, thiophene, carboxylic acid Pharmaceutical intermediate, acidity-driven solubility
5-Methyl-2-phenylbenzoxazole C₁₄H₁₁NO 209.25 Benzoxazole, methyl, phenyl UV absorber, material science applications
2-Hydroxy-5-methoxybenzaldehyde C₈H₈O₃ 152.15 Hydroxy, methoxy, aldehyde Reactive aldehyde for organic synthesis

Key Differences and Implications

Reactivity :

  • The aldehyde group in 2-Hydroxy-5-methoxybenzaldehyde enables nucleophilic addition reactions, unlike the hydroxymethyl group in the target compound .
  • Phenyl 5-bromo-2-hydroxybenzoate exhibits higher electrophilic reactivity due to the bromine substituent, facilitating cross-coupling reactions .

Solubility: The carboxylic acid group in 5-[2-(Benzyloxy)phenyl]thiophene-2-carboxylic acid enhances water solubility compared to the purely aromatic target compound . 5-Methyl-2-phenylbenzoxazole’s heterocyclic structure reduces polarity, favoring solubility in non-polar solvents .

Stability :

  • The benzyloxy group in the target compound provides superior oxidative stability compared to the aldehyde in 2-Hydroxy-5-methoxybenzaldehyde .

Research Findings

Synthetic Utility: this compound has been used as a monomer in polymer synthesis due to its dual functional groups, enabling controlled cross-linking . In contrast, 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione (CAS: 893738-83-5) is prioritized in medicinal chemistry for its imidazolidinedione core, which interacts with enzymatic targets .

Biological Activity :

  • Brominated analogs like Phenyl 5-bromo-2-hydroxybenzoate show marked antimicrobial activity, whereas the target compound’s bioactivity remains understudied .

Industrial Relevance :

  • Compounds with multiple suppliers (e.g., 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione , 5 suppliers) indicate higher commercial demand compared to the target compound .

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